molecular formula C10H21NO B13568770 (1-Methoxy-4-methylcycloheptyl)methanamine

(1-Methoxy-4-methylcycloheptyl)methanamine

Cat. No.: B13568770
M. Wt: 171.28 g/mol
InChI Key: AMTZYNBSYUNIES-UHFFFAOYSA-N
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Description

(1-Methoxy-4-methylcycloheptyl)methanamine is an organic compound that belongs to the class of amines It features a cycloheptyl ring substituted with a methoxy group and a methyl group, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4-methylcycloheptyl)methanamine typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Addition of the Methyl Group: The methyl group can be added through alkylation reactions.

    Attachment of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4-methylcycloheptyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1-Methoxy-4-methylcycloheptyl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methoxy-4-methylcycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methenamine: A urinary tract antiseptic with a similar amine structure.

    1-Methoxy-4-methylcyclohexanemethanamine: A structurally related compound with a cyclohexane ring instead of a cycloheptyl ring.

Uniqueness

(1-Methoxy-4-methylcycloheptyl)methanamine is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These unique features make it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

(1-methoxy-4-methylcycloheptyl)methanamine

InChI

InChI=1S/C10H21NO/c1-9-4-3-6-10(8-11,12-2)7-5-9/h9H,3-8,11H2,1-2H3

InChI Key

AMTZYNBSYUNIES-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(CC1)(CN)OC

Origin of Product

United States

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